molecular formula C10H9Cl2NO3S B4291461 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B4291461
M. Wt: 294.15 g/mol
InChI Key: ARUVJGDFRGFHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as DCTC, is a chemical compound that has been widely studied for its potential applications in various fields. This molecule is a thiazolidine derivative that has been synthesized and tested for its biological activity.

Mechanism of Action

The mechanism of action of 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood. However, it has been suggested that 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid exerts its biological activity by modulating various signaling pathways in cells. For example, 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has also been shown to activate AMP-activated protein kinase (AMPK), a metabolic regulator that plays a key role in energy homeostasis.
Biochemical and Physiological Effects
2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer and inflammation. In vivo studies have shown that 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can reduce tumor growth and inflammation in animal models. 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its broad range of biological activity. 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have potential applications in various fields, making it a versatile compound for research. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities.
One limitation of using 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays. Another limitation is its potential toxicity, which requires careful handling and testing in animal models before use in humans.

Future Directions

There are several future directions for research on 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. One area of interest is the development of new derivatives of 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid with improved solubility and bioavailability. Another area of interest is the identification of new targets and signaling pathways that are modulated by 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Additionally, more studies are needed to evaluate the safety and efficacy of 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid in humans, particularly in the context of cancer and diabetes. Finally, 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid could be explored for its potential use in the development of new materials with unique properties.

Scientific Research Applications

2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been tested for its anticancer, antidiabetic, and anti-inflammatory properties. In agriculture, 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been tested for its ability to enhance plant growth and protect against fungal and bacterial infections. In materials science, 2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been tested for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3S/c11-4-1-5(8(14)6(12)2-4)9-13-7(3-17-9)10(15)16/h1-2,7,9,13-14H,3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUVJGDFRGFHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C(=CC(=C2)Cl)Cl)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(3,5-dichloro-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.